molecular formula C₂₈H₄₈O B1145157 4α-Methyl-cholest-5-en-3β-ol CAS No. 15073-00-4

4α-Methyl-cholest-5-en-3β-ol

Cat. No.: B1145157
CAS No.: 15073-00-4
M. Wt: 400.68
Attention: For research use only. Not for human or veterinary use.
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Description

4α-Methyl-cholest-5-en-3β-ol is a derivative of cholesterol, a major component of all biological membranes. Cholesterol is the principal sterol of higher animals and is found in all body tissues, especially in the brain, spinal cord, and animal fats or oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4α-Methyl-cholest-5-en-3β-ol typically involves the oxidation of 3-hydroxy steroid compounds. One common method includes the use of specific oxidizing agents under controlled conditions to achieve the desired product . The reaction conditions often involve maintaining a specific temperature and pH to ensure the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of industrial-grade reagents and equipment to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4α-Methyl-cholest-5-en-3β-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4α-Methyl-cholest-5-en-3β-ol involves its role as a sterol derivative. It interacts with cellular membranes, influencing their fluidity and stability. The compound can also participate in signaling pathways related to cholesterol metabolism and homeostasis . Molecular targets include enzymes involved in sterol biosynthesis and transport proteins that regulate cholesterol levels in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4α-Methyl-cholest-5-en-3β-ol is unique due to its specific methylation at the 4α position, which distinguishes it from other cholesterol derivatives. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

15073-00-4

Molecular Formula

C₂₈H₄₈O

Molecular Weight

400.68

Synonyms

(3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-Trimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; 

Origin of Product

United States

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